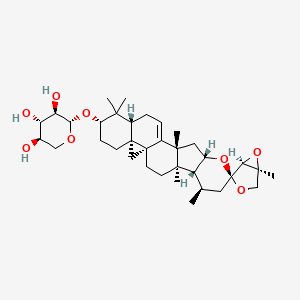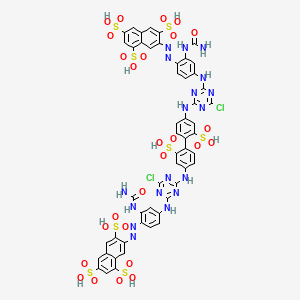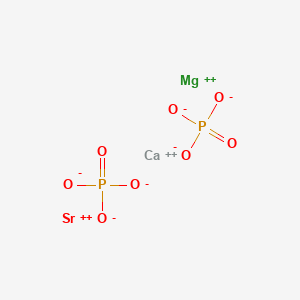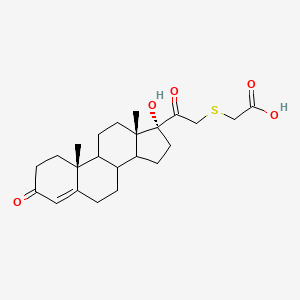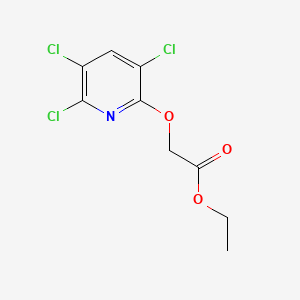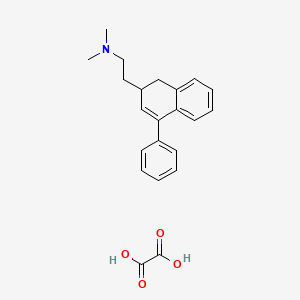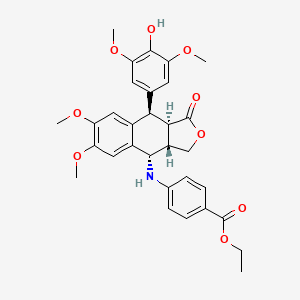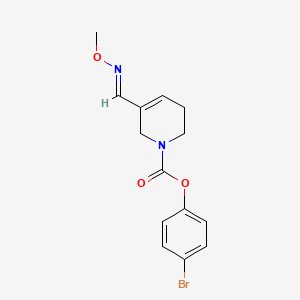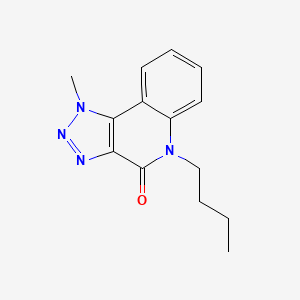
5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: is a heterocyclic compound that belongs to the class of triazoloquinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include:
Starting Materials: Appropriate quinoline and triazole derivatives.
Reaction Conditions: Cyclization reactions often require catalysts, specific temperatures, and solvents to facilitate the formation of the triazoloquinoline ring.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: Various substitution reactions might occur on the quinoline or triazole rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various substituted quinoline and triazole derivatives.
科学的研究の応用
5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
作用機序
The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, affecting various pathways and processes within cells.
類似化合物との比較
Similar Compounds
1H-Triazolo(4,5-c)quinolin-4(5H)-one: Lacks the butyl and methyl substituents.
5-Butyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: Lacks the methyl substituent.
1-Methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: Lacks the butyl substituent.
Uniqueness
The presence of both butyl and methyl groups in 5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.
特性
CAS番号 |
133306-23-7 |
|---|---|
分子式 |
C14H16N4O |
分子量 |
256.30 g/mol |
IUPAC名 |
5-butyl-1-methyltriazolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C14H16N4O/c1-3-4-9-18-11-8-6-5-7-10(11)13-12(14(18)19)15-16-17(13)2/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
ALYJSGJFRZYQBS-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N=NN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


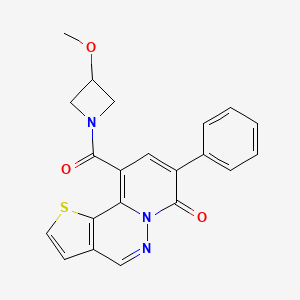
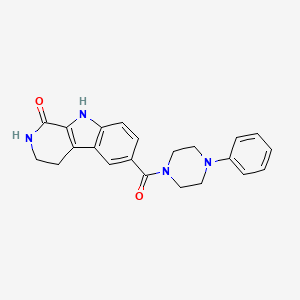
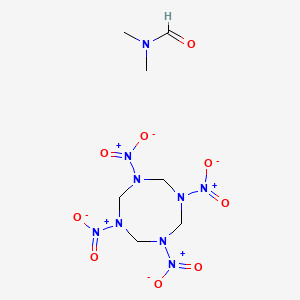
![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)
